molecular formula C8H10O2 B1214731 2,5-Dimethylresorcinol CAS No. 488-87-9

2,5-Dimethylresorcinol

Cat. No.: B1214731
CAS No.: 488-87-9
M. Wt: 138.16 g/mol
InChI Key: GHVHDYYKJYXFGU-UHFFFAOYSA-N
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Description

2,5-Dimethylresorcinol, also known as beta-Orcinol or Dihydroxycylene, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is a derivative of resorcinol, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This compound is commonly used in various chemical synthesis processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylresorcinol can be synthesized through several methods. One common method involves the methylation of resorcinol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced through a similar methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylresorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylresorcinol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biochemical assays, it interacts with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,5-Dimethylresorcinol is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

    2-Methylresorcinol: Differing by one less methyl group.

    3,5-Dihydroxytoluene: Differing by the position of hydroxyl groups.

    Orcinol: Differing by the absence of one methyl group.

    Resorcinol: The parent compound without any methyl groups.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structure.

Properties

IUPAC Name

2,5-dimethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVHDYYKJYXFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197610
Record name 2,5-Dimethylresorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-87-9
Record name 2,5-Dimethylresorcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylresorcinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990
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Record name 2,5-DIMETHYLRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2,5-Dimethylresorcinol in chemical synthesis?

A1: this compound is primarily used as a building block in the synthesis of more complex molecules. For instance, it serves as a reagent in the preparation of adhesive resins by co-condensation with various methylol compounds like methylolphenols and methylolureas []. Additionally, its reactivity with nitrous acid makes it a useful reagent in the spectrophotometric determination of nitrite [].

Q2: How does the structure of this compound influence its reactivity with aldehydes?

A2: The presence of the two methyl groups in this compound introduces steric hindrance around the reactive phenolic carbons []. This steric effect hinders the reaction with aldehydes, particularly those branched at the alpha position (position 2). Therefore, this compound exhibits selectivity in its reactions with aldehydes, favoring less sterically hindered aldehydes.

Q3: How do researchers characterize the products formed in reactions involving this compound?

A3: Researchers employ various analytical techniques to characterize the products. Proton nuclear magnetic resonance (NMR) spectroscopy is commonly used to identify and confirm the structure of the reaction products [, ]. For example, NMR analysis was crucial in confirming the structures of dimeric mono and diquinones formed during the oxidative coupling of this compound []. Furthermore, high-resolution mass spectrometry (HRMS) is used to analyze the complex mixtures and identify the coupling products, providing insights into the reaction pathways [].

Q4: Can this compound form complexes with metal ions?

A4: Yes, this compound can act as a ligand and form complexes with metal ions. For example, it forms colored complexes with transition metal cations like cobalt, nickel, copper, and iron (II) after reacting with nitrite under acidic conditions []. This complexation ability is utilized in developing spectrophotometric methods for nitrite determination. Additionally, studies have explored the in-situ synthesis and luminescence properties of Europium complexes with 4,6-diacetyl-2,5-dimethylresorcinol in silica matrices, demonstrating its potential in materials science and luminescent materials development [].

Q5: Is this compound found naturally, and if so, where?

A5: Yes, this compound has been identified as a natural product. It was isolated from the terrestrial fungus Aspergillus sp. HT-2, collected in Guizhou province, China []. This finding suggests potential applications in pharmaceutical research or as a starting point for synthesizing bioactive compounds.

Q6: What is known about the environmental fate and impact of this compound?

A6: this compound is a known pollutant found in wastewaters from the oil shale industry [, ]. It is considered very toxic to aquatic organisms, particularly crustaceans, with LC50 values ranging from 1-5 mg/L []. While it can be biodegraded, the process is relatively slow compared to other phenolic compounds [], making it a potential environmental concern. Research into efficient removal and detoxification strategies for this compound from industrial wastewater is crucial to mitigate its ecological impact.

Q7: What analytical techniques are used to study the extraction and separation of this compound?

A7: Several techniques are employed to investigate the extraction and separation of this compound. Solid-phase disk extraction, particularly using BAKERBOND SpeediskTM SDB, has been studied for extracting resorcinol-series phenols, including this compound, from aqueous solutions []. This technique allows for efficient pre-concentration and separation of these compounds from complex matrices. Additionally, researchers utilize various chromatographic methods, such as column chromatography [] and silica gel thin-layer chromatography (TLC) [], to isolate and separate this compound and its derivatives from reaction mixtures. These methods exploit the differences in polarity and affinity of the compounds towards the stationary phase for separation.

Q8: Are there any studies on the potential toxicity of this compound?

A8: Yes, this compound has been identified as a toxic compound, particularly to aquatic organisms []. Studies using a battery of microbiotests, including bacteria, protozoa, crustaceans, and microalgae, classified this compound as "very toxic," with the lowest L(E)C50 values observed for crustaceans []. These findings highlight the need for careful handling and disposal of this compound and for implementing effective wastewater treatment strategies to minimize its release into the environment.

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